tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its unique structure, which includes a pyrazole ring, a carbamate group, and a tert-butyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Preparation Methods
The synthesis of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation. One of the reported synthetic routes starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% .
Another method involves the use of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the starting material. This compound is reacted with chlorotriphenylmethane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. The latter is then reacted with hydrogen peroxide and sodium hydroxide to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The amide undergoes Hofmann rearrangement in the presence of phenyliodine(III) diacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine .
Chemical Reactions Analysis
tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and phenyliodine(III) diacetate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hofmann rearrangement of the amide intermediate leads to the formation of the carbamate product .
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of medicinal chemistry. It is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . Additionally, the unique structure of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate makes it a valuable building block for the synthesis of other bioactive molecules and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate is primarily related to its role as an intermediate in the synthesis of ceftolozane. Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate can be compared with other similar compounds, such as tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and tert-butyl N-(2-aminoethyl)carbamate. These compounds share similar structural features, such as the presence of a pyrazole ring and a carbamate group. this compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of ceftolozane .
Properties
Molecular Formula |
C12H19N3O3 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14(4)8-10(16)9-6-13-15(5)7-9/h6-7H,8H2,1-5H3 |
InChI Key |
YGQHFOAYOSXVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
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